

# A Comparative Spectroscopic Analysis of 2,5-Diaminobenzenesulfonic Acid and Its Isomer

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## Compound of Interest

Compound Name: 2,5-Diaminobenzenesulfonic acid

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A detailed guide for researchers and drug development professionals on the spectroscopic characteristics of **2,5-Diaminobenzenesulfonic acid** and its key derivative, 2,4-Diaminobenzenesulfonic acid. This guide provides a comparative analysis of their spectral data from various techniques, supported by experimental protocols.

This guide offers a comprehensive spectroscopic comparison of **2,5-Diaminobenzenesulfonic acid** and its structural isomer, 2,4-Diaminobenzenesulfonic acid. Understanding the distinct spectral fingerprints of these molecules is crucial for their identification, characterization, and application in various research and development fields, including dye synthesis and pharmaceutical development.<sup>[1][2][3]</sup> The arrangement of the amino and sulfonic acid groups on the benzene ring significantly influences their electronic environment, leading to distinguishable spectroscopic properties.

## Molecular Structures

Below are the chemical structures of the two isomers discussed in this guide.

### 2,5-Diaminobenzenesulfonic acid:

- IUPAC Name: **2,5-diaminobenzenesulfonic acid**<sup>[4]</sup>
- CAS Number: 88-45-9<sup>[4]</sup>
- Molecular Formula: C<sub>6</sub>H<sub>8</sub>N<sub>2</sub>O<sub>3</sub>S<sup>[4]</sup>

- Molecular Weight: 188.21 g/mol [4]

2,4-Diaminobenzenesulfonic acid:

- IUPAC Name: 2,4-diaminobenzenesulfonic acid[5]
- CAS Number: 88-63-1[5]
- Molecular Formula: C<sub>6</sub>H<sub>8</sub>N<sub>2</sub>O<sub>3</sub>S[5]
- Molecular Weight: 188.21 g/mol [5]

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for **2,5-Diaminobenzenesulfonic acid** and 2,4-Diaminobenzenesulfonic acid.

### Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides insights into the functional groups present in a molecule. The key vibrational bands for the two isomers are presented below.

Functional Group	Vibrational Mode	2,5-Diaminobenzenesulfonic acid (cm <sup>-1</sup> ) (ATR-Neat)	2,4-Diaminobenzenesulfonic acid (cm <sup>-1</sup> ) (KBr-Pellet)
Amino (N-H)	Stretching	3300 - 3500 (broad)	3300 - 3500 (broad)[6]
Sulfonic Acid (S=O)	Asymmetric Stretching	Not specified	~1170[6]
Sulfonic Acid (S=O)	Symmetric Stretching	Not specified	~1030[6]
Aromatic (C=C)	Ring Stretching	Not specified	1450 - 1600[6]

Note: Specific peak values from raw data were not consistently available in the search results. The provided ranges are characteristic for these functional groups.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy helps in determining the structure of a molecule by providing information about the chemical environment of its nuclei.

#### <sup>1</sup>H NMR Spectral Data

Compound	Solvent	Chemical Shift (δ) ppm and Multiplicity
2,5-Diaminobenzenesulfonic acid	Varian CFT-20	Data not available in a readily interpretable format.
2,4-Diaminobenzenesulfonic acid	Not specified	Aromatic protons expected in the range of δ 6.5–7.5 ppm.[6]

#### <sup>13</sup>C NMR Spectral Data

Compound	Solvent	Chemical Shift (δ) ppm
2,5-Diaminobenzenesulfonic acid	Deuterium oxide/NaOD	Data not available in a readily interpretable format.
2,4-Diaminobenzenesulfonic acid	Not specified	Aromatic carbons typically absorb in the range of 110 to 140 δ.

Note: Direct comparison is challenging due to the use of different solvents and the limited availability of detailed peak assignments in the search results.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Compound	Ionization Mode	Precursor Ion (m/z)	Key Fragment Ions (m/z)
2,5-Diaminobenzenesulfonic acid	GC-MS	188 (M <sup>+</sup> )	108, 64, 48
2,4-Diaminobenzenesulfonic acid	ESI+	189.0328 ([M+H] <sup>+</sup> )	123.055[5]
ESI-	187.0183 ([M-H] <sup>-</sup> )	Loss of SO <sub>3</sub> (80 Da) is a common fragmentation pathway.[5]	

Note: The fragmentation patterns can vary significantly depending on the ionization technique and energy used.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule.

Compound	$\lambda_{\text{max}}$ (nm)	Notes
2,5-Diaminobenzenesulfonic acid	Not explicitly found	A covalent organic framework containing this molecule showed strong visible-light absorption.[7]
2,4-Diaminobenzenesulfonic acid	~270	The amino groups act as strong activating auxochromes, causing a bathochromic (red) shift compared to unsubstituted benzene.[6]

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

## Sample Preparation for FTIR Spectroscopy (Solid Samples)

KBr Pellet Method:

- Finely grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
- Place the mixture into a pellet die.
- Apply pressure using a hydraulic press to form a transparent pellet.
- Place the KBr pellet in the sample holder of the FTIR instrument for analysis.

Attenuated Total Reflectance (ATR) Method:

- Ensure the ATR crystal is clean.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- Run the FTIR analysis.

## NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10 mg of the sample into a vial.<sup>[8]</sup>
- Add 600  $\mu\text{L}$  of a suitable deuterated solvent (e.g., DMSO- $d_6$  or  $\text{D}_2\text{O}$ ).<sup>[8]</sup>
- Use a vortex mixer to ensure complete dissolution.<sup>[8]</sup>
- Transfer the solution into a 5mm NMR tube.<sup>[8]</sup>

Data Acquisition:

- Place the NMR tube into the spectrometer's probe.
- The instrument is locked onto the deuterium signal of the solvent to stabilize the magnetic field.
- The magnetic field homogeneity is optimized through a process called shimming.
- A standard one-pulse experiment is typically run for  $^1\text{H}$  NMR. For  $^{13}\text{C}$  NMR, a higher concentration or a greater number of scans may be required to obtain a good signal-to-noise ratio.

## Mass Spectrometry

### Sample Introduction:

- For GC-MS: The sample is typically dissolved in a volatile solvent and injected into the gas chromatograph, which separates the components before they enter the mass spectrometer.
- For ESI-MS: The sample is dissolved in a suitable solvent and infused directly into the electrospray source or introduced via liquid chromatography.

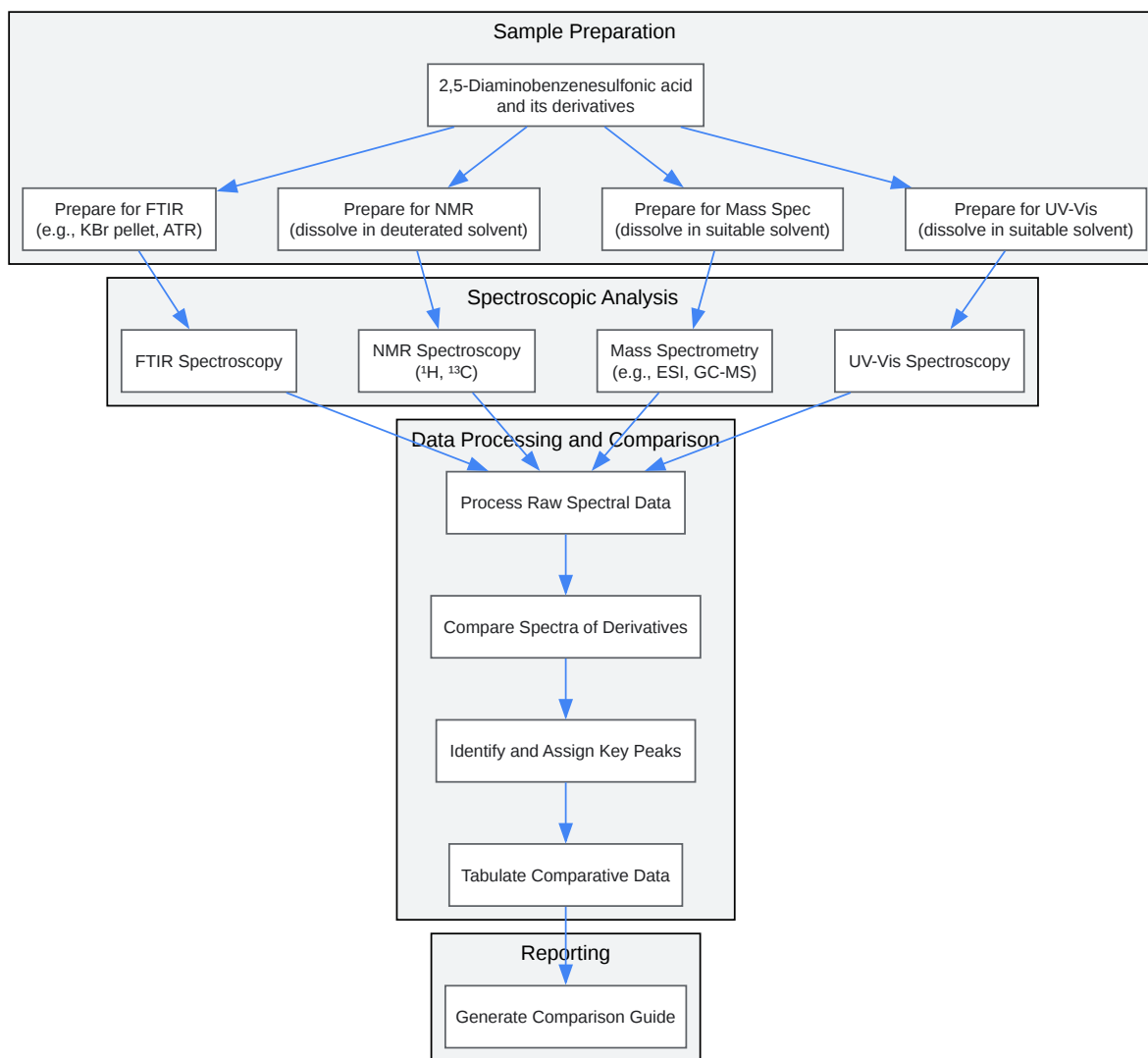
### Data Acquisition:

- The sample is ionized in the ion source.
- The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by the mass analyzer.
- The detector records the abundance of each ion, generating a mass spectrum.
- For tandem mass spectrometry (MS/MS), a specific precursor ion is selected and fragmented to provide further structural information.

## Experimental Workflow and Data Analysis

The following diagram illustrates a general workflow for the spectroscopic comparison of chemical compounds.

General Spectroscopic Comparison Workflow

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Caption: A flowchart illustrating the general workflow for the spectroscopic comparison of chemical compounds.

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